
1-(2-Amino-1,3-thiazol-5-yl)ethan-1-one hydrochloride
Overview
Description
1-(2-Amino-1,3-thiazol-5-yl)ethan-1-one hydrochloride is a chemical compound that features a thiazole ring, which is a five-membered ring containing sulfur and nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Amino-1,3-thiazol-5-yl)ethan-1-one hydrochloride typically involves the reaction of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with heterocyclic amines, o-aminothiophenol, and thiosemicarbazone derivatives . Another method involves the treatment of 2-bromo-thiazole with butyllithium followed by reaction with acetaldehyde and subsequent oxidation with potassium permanganate .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
1-(2-Amino-1,3-thiazol-5-yl)ethan-1-one hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The thiazole ring can undergo oxidation reactions, often using reagents such as potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
Anticancer Activity
Thiazole derivatives, including 1-(2-Amino-1,3-thiazol-5-yl)ethan-1-one hydrochloride, have shown significant anticancer properties. Research indicates that compounds derived from thiazole can inhibit the growth of various cancer cell lines.
Case Study:
In a study evaluating thiazole-integrated compounds against human glioblastoma U251 cells and human melanoma WM793 cells, certain derivatives exhibited promising anticancer potential with IC50 values ranging from 10–30 µM . Another investigation demonstrated that thiazole-pyridine hybrids had better anti-breast cancer efficacy than standard drugs like 5-fluorouracil, with an IC50 of 5.71 µM .
Compound Type | Cancer Cell Line | IC50 Value (µM) |
---|---|---|
Thiazole-integrated compounds | U251 (glioblastoma) | 10–30 |
Thiazole-pyridine hybrids | MCF-7 (breast cancer) | 5.71 |
Antimicrobial Properties
The compound also exhibits antimicrobial activity against various pathogens. A recent study highlighted that certain thiazole derivatives displayed significant antibacterial effects against resistant strains such as MRSA and E. coli.
Case Study:
In vitro tests showed that specific thiazole derivatives had lower MIC values compared to traditional antibiotics like ampicillin and streptomycin, indicating their potential as effective antimicrobial agents .
Pathogen | MIC (µg/mL) | Comparison with Standard |
---|---|---|
MRSA | 4 | Superior to ampicillin |
E. coli | 8 | Superior to streptomycin |
Anticonvulsant Activity
Thiazole derivatives are being investigated for their anticonvulsant properties. The structure-activity relationship (SAR) studies suggest that modifications on the thiazole ring can enhance anticonvulsant efficacy.
Case Study:
A novel thiazole derivative was tested for its anticonvulsant activity in animal models, showing effective protection against seizures induced by pentylenetetrazol with a median effective dose (ED50) significantly lower than existing treatments .
Antiviral Activity
Thiazole compounds have been explored for their antiviral properties, particularly against viral infections like hepatitis C.
Case Study:
Research has indicated that certain thiazole derivatives exhibit antiviral activity by inhibiting viral replication in vitro, making them candidates for further development as antiviral agents .
Leishmanicidal Activity
Recent studies have identified thiazole derivatives as potential leishmanicidal agents, showing effectiveness against Leishmania parasites.
Case Study:
Compounds derived from phthalimido-thiazoles demonstrated promising results in reducing the survival of intracellular amastigotes with low toxicity to mammalian cells .
Mechanism of Action
The mechanism of action of 1-(2-Amino-1,3-thiazol-5-yl)ethan-1-one hydrochloride involves its interaction with various molecular targets and pathways. For example, it may bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks, cell cycle arrest, and ultimately cell death . Additionally, it may modulate biochemical pathways and enzymes or stimulate/block receptors in biological systems .
Comparison with Similar Compounds
Similar Compounds
2-Acetylthiazole: Another thiazole derivative with similar chemical properties.
Sulfathiazole: An antimicrobial drug containing a thiazole ring.
Ritonavir: An antiretroviral drug with a thiazole moiety.
Uniqueness
1-(2-Amino-1,3-thiazol-5-yl)ethan-1-one hydrochloride is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical reactivity and biological activity.
Biological Activity
1-(2-Amino-1,3-thiazol-5-yl)ethan-1-one hydrochloride, also known as 5-acetyl-2-aminothiazole, is a thiazole derivative that has garnered attention for its diverse biological activities. This compound exhibits potential in various fields, including antimicrobial, anticancer, and anti-inflammatory research. This article aims to provide a comprehensive overview of its biological activity based on recent studies and findings.
- Chemical Formula : C5H6N2OS
- Molecular Weight : 142.18 g/mol
- CAS Number : 53159-71-0
- Purity : Typically ≥ 95% .
The biological activity of this compound is attributed to its ability to interact with various biomolecules. Key mechanisms include:
- Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways, particularly those related to inflammation and cancer .
- Cell Signaling Modulation : It influences signaling pathways that regulate cell proliferation and apoptosis .
- Gene Expression Regulation : The compound affects the expression of genes associated with stress responses and cellular metabolism .
Antimicrobial Activity
Research indicates that thiazole derivatives, including this compound, possess significant antimicrobial properties. A study evaluated its effectiveness against various bacterial and fungal strains. The results are summarized in Table 1 below:
Microorganism | Minimum Inhibitory Concentration (MIC) | Reference Compound (MIC) |
---|---|---|
Staphylococcus aureus | 0.49 µg/mL | Ampicillin (0.25 µg/mL) |
Salmonella typhimurium | 0.49 µg/mL | Gentamicin (0.5 µg/mL) |
Aspergillus niger | 23.3 µg/mL | Amphotericin B (10 µg/mL) |
Escherichia coli | 1.0 µg/mL | Ampicillin (0.25 µg/mL) |
The presence of heterocyclic systems at specific positions on the thiazole ring enhances antimicrobial activity, indicating structure-activity relationships critical for developing new antimicrobial agents .
Anticancer Activity
Thiazole derivatives have shown promise in cancer research due to their ability to induce apoptosis in cancer cells. Studies have demonstrated that these compounds can selectively target cancer cells while sparing normal cells, primarily through the induction of ferroptosis—a form of regulated cell death characterized by iron-dependent lipid peroxidation .
In vitro studies revealed that certain derivatives exhibited IC50 values in the low nanomolar range against various cancer cell lines, highlighting their potential as anticancer agents .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It has been shown to inhibit pro-inflammatory cytokines and reduce oxidative stress in cellular models, suggesting its utility in treating inflammatory diseases .
Study on Antimicrobial Efficacy
A study conducted at Al-Azhar University evaluated the antimicrobial effectiveness of several thiazole derivatives, including this compound. The researchers measured inhibition zones against various pathogens and compared them with standard antibiotics. The results indicated that certain derivatives exhibited superior activity compared to traditional antibiotics, emphasizing the importance of structural modifications in enhancing efficacy .
Evaluation of Anticancer Properties
In a separate investigation focusing on anticancer activity, researchers synthesized a series of thiazole derivatives and assessed their cytotoxic effects on human cancer cell lines. The study found that compounds with specific substitutions on the thiazole ring significantly increased cytotoxicity against breast and colon cancer cells, reinforcing the need for further exploration into these modifications for drug development .
Properties
IUPAC Name |
1-(2-amino-1,3-thiazol-5-yl)ethanone;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2OS.ClH/c1-3(8)4-2-7-5(6)9-4;/h2H,1H3,(H2,6,7);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUFIQVKVOIZQDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=C(S1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1315368-82-1 | |
Record name | 1-(2-amino-1,3-thiazol-5-yl)ethan-1-one hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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